2-chloro-6-fluoro-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-10-18(25-20(28)19-15(22)4-3-5-16(19)23)27(26-12)21-24-17(11-30-21)13-6-8-14(29-2)9-7-13/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRPSHSUXQUZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its medicinal implications, particularly in anti-cancer and anti-tubercular activities, as well as its mechanism of action based on existing research.
Chemical Structure and Properties
The compound's IUPAC name is 2-chloro-6-fluoro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide, with a molecular formula of C21H16ClFN4O2S and a molecular weight of 442.9 g/mol. Its structure features multiple pharmacophoric elements that contribute to its biological activity.
Anti-Cancer Activity
Research has indicated that compounds with thiazole moieties exhibit significant anti-cancer properties. For instance, thiazole derivatives have shown promise in inhibiting various cancer cell lines. A study demonstrated that thiazole-integrated compounds exhibited cytotoxic effects against A549 human lung adenocarcinoma cells with IC50 values indicating potent activity (Evren et al., 2019) . The presence of the methoxy group in the phenyl ring is believed to enhance the cytotoxicity of these compounds.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Induces apoptosis via Bcl-2 inhibition |
| Analogue 19 (Evren et al.) | NIH/3T3 | TBD | Selective cytotoxicity |
Anti-Tubercular Activity
The compound's structural components suggest potential anti-tubercular activity. Studies have shown that benzothiazole-based compounds exhibit moderate to good activity against Mycobacterium tuberculosis. For example, novel benzothiazole derivatives were synthesized and tested, revealing significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell proliferation and survival pathways. The compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial for regulating cell death .
Case Studies
Several case studies highlight the efficacy of thiazole-containing compounds:
- Anticonvulsant Properties : A study found that thiazole derivatives exhibited anticonvulsant properties, indicating their versatile pharmacological profiles .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives similar to the compound showed effective cytotoxicity against various cancer cell lines, including breast and lung cancers .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-tubercular agent. Recent studies demonstrated that benzothiazole derivatives, including compounds similar to 2-chloro-6-fluoro-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, exhibit moderate to good activity against Mycobacterium tuberculosis .
Case Study: Anti-Tubercular Activity
A study synthesized various benzothiazole-based compounds and evaluated their in vitro and in vivo activities. The results indicated that modifications in the thiazole and pyrazole rings significantly influenced their efficacy against tuberculosis .
Pharmacological Applications
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Potential Mechanisms of Action
Research suggests that compounds with similar structures may act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, they could potentially inhibit protein kinases or serve as modulators of neurotransmitter systems .
Material Science
Beyond biological applications, this compound can also be explored in material science for developing new functional materials.
Case Study: Organic Electronics
Research into organic semiconductors has highlighted the use of similar compounds in creating materials for organic light-emitting diodes (OLEDs). The fluorine atom in the structure can enhance electron mobility, making it a valuable component in electronic applications .
Summary Table of Applications
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- The target compound lacks the triazole ring present in compounds 4 and 5 , instead incorporating a benzamide group. This difference may influence electronic properties and binding interactions.
- The 4-methoxyphenyl substituent on the thiazole in the target compound contrasts with the halogenated (Cl/F) aryl groups in compounds 4 and 5 . Methoxy groups are electron-donating, which could enhance solubility or alter π-π stacking compared to electron-withdrawing halogens.
Crystallographic and Conformational Analysis
Compounds 4 and 5 crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. Both exhibit near-planar conformations except for one fluorophenyl group, which is oriented perpendicularly to the molecular plane . For the target compound:
- Crystallization Behavior: While compounds 4 and 5 were crystallized from DMF, the target compound’s crystallization solvent is unspecified. Methoxy groups could favor polar solvents (e.g., methanol or acetone) due to increased polarity.
Research Implications :
- The methoxy group in the target compound may improve aqueous solubility relative to halogenated analogs, a critical factor in drug development.
- The absence of a triazole ring could reduce metabolic stability compared to compounds 4 and 5 , as triazoles often resist enzymatic degradation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-6-fluoro-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. A viable route includes:
Thiazole Formation : React 4-(4-methoxyphenyl)thiazol-2-amine with chloroacetyl chloride under reflux in acetonitrile to form the thiazole core.
Pyrazole Functionalization : Introduce the 3-methyl-1H-pyrazol-5-yl group via a [3+2] cycloaddition using hydrazine hydrate and ethyl acetoacetate, followed by N-alkylation .
Benzamide Coupling : Use EDC/HOBt-mediated amidation to attach 2-chloro-6-fluorobenzoic acid to the pyrazole-thiazole intermediate.
- Yield Optimization : Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) enhance heterocyclic coupling efficiency. Monitor reactions via TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic protons (δ 6.8–8.1 ppm for thiazole, pyrazole, and benzamide groups) and methoxy singlet (δ ~3.8 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F/C-Cl stretches (1050–1250 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and what structural features influence target binding?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or GPCRs). Prioritize the thiazole and benzamide moieties for hydrogen bonding and the 4-methoxyphenyl group for hydrophobic interactions.
- Key Findings : Analogous compounds with 4-methoxyphenyl-thiazole scaffolds show high affinity for cyclooxygenase-2 (COX-2) (ΔG ≈ -9.2 kcal/mol) .
- Validation : Compare docking poses with crystallographic data (e.g., PDB ID: UK8) to refine binding hypotheses .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Data Triangulation : Cross-reference IC50 values from enzyme assays (e.g., COX-2 inhibition) and cell-based assays (e.g., antiproliferative activity in MCF-7 cells).
- Structural Analog Analysis : Compare substituent effects. For example, replacing 4-methoxyphenyl with 4-fluorophenyl in thiazole derivatives reduces COX-2 selectivity by 40% .
- Statistical Validation : Apply ANOVA to assess significance of activity differences across analogs (p < 0.05) .
Q. How can researchers design SAR studies to evaluate the role of the 3-methylpyrazole and 4-methoxyphenyl groups in modulating activity?
- Methodological Answer :
- SAR Framework : Synthesize analogs with:
- Variants : Replace 3-methyl with ethyl or hydrogen.
- Substituent Modifications : Substitute 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups.
- Activity Profiling : Test analogs against target enzymes (e.g., kinase inhibition assays) and cancer cell lines (e.g., IC50 determination).
- Key Insight : The 3-methyl group enhances metabolic stability, while 4-methoxyphenyl improves membrane permeability (logP reduction by 0.8 units) .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?
- Methodological Answer :
- Cell Viability Assays : Use MTT/WST-1 in cancer lines (e.g., HeLa, A549). Include positive controls (e.g., doxorubicin).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- Comparative Analysis : Benchmark against analogs (e.g., pyrazole-thiazole hybrids with IC50 < 10 μM in leukemia models) .
Q. How should researchers address low solubility during biological testing, and which formulation strategies are viable?
- Methodological Answer :
- Solubility Enhancement : Use DMSO/PEG-400 co-solvent systems (≤0.1% v/v to avoid cytotoxicity).
- Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine/cholesterol) to improve bioavailability.
- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
